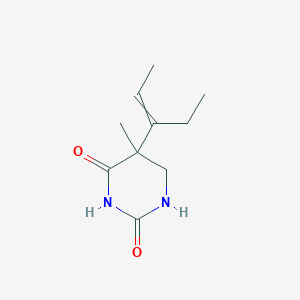![molecular formula C15H20ClN3O B14210967 2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- CAS No. 831170-35-5](/img/structure/B14210967.png)
2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- is a complex organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This particular compound is characterized by the presence of a pyrrolidinone ring substituted with a 3-chlorophenyl group attached to a piperazine ring, which is further substituted with a methyl group. The compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by the cyclization of gamma-butyrolactone with ammonia or primary amines under high temperature and pressure conditions.
Substitution with Piperazine: The piperazine ring is introduced through a nucleophilic substitution reaction.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group is introduced via a coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of the 3-chlorophenyl group reacts with the piperazine-substituted pyrrolidinone in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts and high-throughput screening methods are common to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydride or potassium carbonate as bases, with the nucleophile in a polar aprotic solvent like dimethylformamide.
Major Products
Oxidation: N-oxides of the pyrrolidinone ring.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with neurotransmitter receptors, such as serotonin and dopamine receptors, which are involved in mood regulation and cognitive functions.
Pathways Involved: It modulates the signaling pathways associated with neurotransmitter release and uptake, leading to enhanced synaptic plasticity and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: A simpler analog without the piperazine and chlorophenyl substitutions.
N-Methylpyrrolidone: Similar structure but lacks the piperazine and chlorophenyl groups.
Piperazine Derivatives: Compounds like 1-methylpiperazine, which share the piperazine core but differ in other substituents.
Uniqueness
2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. The presence of the 3-chlorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring contributes to its overall stability and bioavailability .
Properties
CAS No. |
831170-35-5 |
|---|---|
Molecular Formula |
C15H20ClN3O |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20ClN3O/c1-17-14(5-6-15(17)20)19-9-7-18(8-10-19)13-4-2-3-12(16)11-13/h2-4,11,14H,5-10H2,1H3 |
InChI Key |
BQGGQMJOOCSUQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC1=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


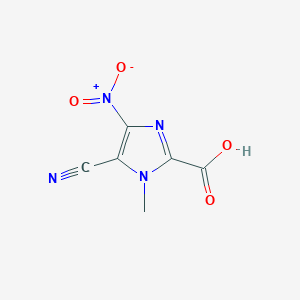
![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)
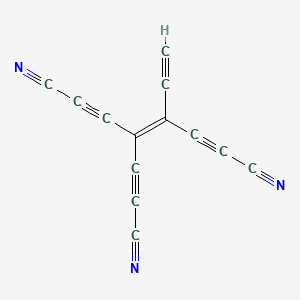
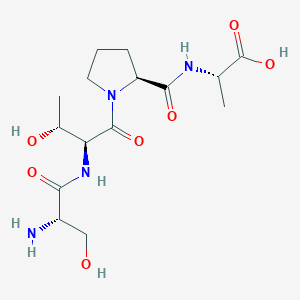
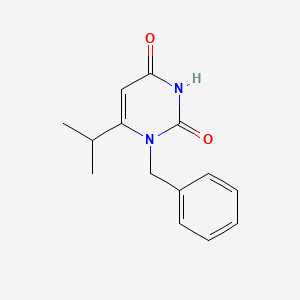
![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)
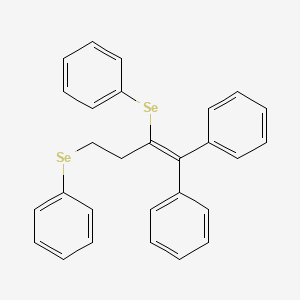
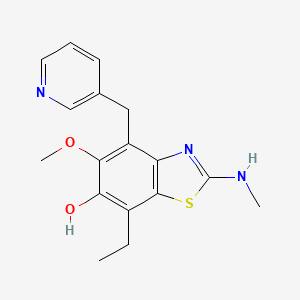
![4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14210916.png)
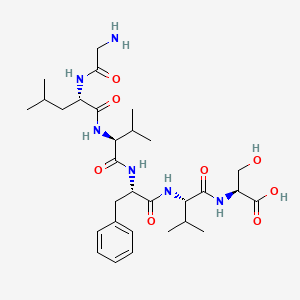

![1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene](/img/structure/B14210934.png)

